5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
The synthesis of 5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or amines being used under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors. This results in various physiological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole can be compared with other similar compounds, such as:
1,3-Thiazole: A simpler structure with similar biological activities but less complex reactivity.
1,2,3-Triazole: Another heterocyclic compound with different nitrogen positioning, leading to distinct chemical properties and applications.
Benzothiazole: Contains a fused benzene ring, offering unique properties and applications in different fields
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
116311-97-8 |
---|---|
Molekularformel |
C4H2N4S2 |
Molekulargewicht |
170.2 g/mol |
IUPAC-Name |
5-(1,3-thiazol-4-yl)thiatriazole |
InChI |
InChI=1S/C4H2N4S2/c1-3(5-2-9-1)4-6-7-8-10-4/h1-2H |
InChI-Schlüssel |
UTIOMKJPKMTOFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CS1)C2=NN=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.